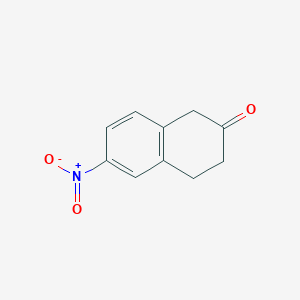

6-Nitro-2-tetralone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXOOCPWNIMFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585723 | |

| Record name | 6-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200864-16-0 | |

| Record name | 6-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Nitro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Intermediate

This guide, therefore, deviates from a standard whitepaper. It is structured to provide a comprehensive overview based on available information for closely related analogs and foundational chemical principles. We will explore the probable synthetic routes, predict its chemical and physical properties based on its structural motifs, and discuss its potential applications by drawing parallels with well-characterized tetralone and nitro-aromatic compounds. This approach is designed to offer valuable insights and a solid starting point for researchers venturing into the synthesis and use of this and similar molecules.

Chemical Identity and Physicochemical Properties

Systematic Name: 6-Nitro-3,4-dihydronaphthalen-2(1H)-one Common Name: 6-Nitro-2-tetralone CAS Number: 200864-16-0

While specific experimental data for this compound is limited, we can infer its properties from the parent compound, 2-tetralone, and related substituted analogs.

Table 1: Physicochemical Properties of 2-Tetralone and Related Compounds

| Property | 2-Tetralone | 6-Methoxy-2-tetralone | 6-Bromo-2-tetralone | Predicted this compound |

| CAS Number | 530-93-8[1] | 2472-22-2 | 4133-35-1 | 200864-16-0 |

| Molecular Formula | C₁₀H₁₀O[1] | C₁₁H₁₂O₂ | C₁₀H₉BrO | C₁₀H₉NO₃ |

| Molecular Weight | 146.19 g/mol [1] | 176.21 g/mol | 225.09 g/mol | 191.18 g/mol |

| Appearance | Colorless liquid[1] | White to light brown crystalline powder | White to light yellow powder | Expected to be a yellow crystalline solid |

| Melting Point | 18 °C[1] | 28-35 °C | 72-76 °C | Likely higher than 2-tetralone due to the polar nitro group |

| Boiling Point | 70-71 °C at 0.25 mmHg[1] | 114-116 °C at 0.2 mmHg | Not available | Expected to be significantly higher than 2-tetralone |

| Solubility | Soluble in basic water[1] | Soluble in organic solvents | Soluble in organic solvents | Expected to be soluble in polar organic solvents |

Synthesis of this compound: A Proposed Strategy

Direct, peer-reviewed synthesis protocols for this compound are not currently published. However, a logical synthetic approach can be devised based on established methodologies for the nitration of aromatic rings and the chemistry of tetralones. The most plausible route would involve the direct nitration of 2-tetralone.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound would likely proceed via the electrophilic nitration of 2-tetralone. The ketone group is a deactivating meta-director, while the fused benzene ring is activating. In the case of 2-tetralone, the substitution on the benzene ring is electronically favored. The directing effects of the alkyl portion of the fused ring system will influence the position of nitration.

Caption: Proposed synthesis of this compound via nitration of 2-tetralone.

General Experimental Protocol for Nitration of a Tetralone Analog (for reference)

The following protocol is adapted from the nitration of 6-methoxy-1-tetralone and should be considered a starting point for the development of a synthesis for this compound. Caution: Nitration reactions are highly exothermic and require careful temperature control.

-

Dissolution: Dissolve the starting material (e.g., 2-tetralone) in a suitable solvent such as concentrated sulfuric acid or acetic anhydride at a low temperature (typically 0 °C).

-

Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature.

-

Reaction: Allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine to remove any remaining acid and impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired nitro-tetralone isomer.

Justification of Experimental Choices:

-

Low Temperature: The use of low temperatures is crucial to control the exothermic nature of the nitration reaction and to minimize the formation of side products, including dinitrated species.

-

Solvent: Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Purification: Column chromatography is often necessary to separate the desired 6-nitro isomer from other potential isomers (e.g., 5-nitro, 7-nitro, and 8-nitro) that may form during the reaction. The polarity of the nitro group allows for effective separation on a silica gel column.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons in the range of 7.0-8.5 ppm, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. - Aliphatic protons of the tetralone ring system between 2.0 and 3.5 ppm. |

| ¹³C NMR | - Carbonyl carbon signal around 200-210 ppm. - Aromatic carbons in the range of 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. - Aliphatic carbons between 20 and 50 ppm. |

| IR Spectroscopy | - A strong carbonyl (C=O) stretch around 1710-1730 cm⁻¹. - Characteristic asymmetric and symmetric N-O stretching vibrations for the nitro group, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. - C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 191.18 g/mol . - Fragmentation patterns characteristic of tetralones and nitro-aromatic compounds, including loss of NO₂, CO, and fragments of the aliphatic ring. |

Applications in Drug Discovery and Development

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a nitro group can significantly modulate the pharmacological properties of a molecule.

The Tetralone Scaffold as a Pharmacophore

Tetralone derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anticancer agents: Some tetralone derivatives have shown promising activity against various cancer cell lines.

-

Central Nervous System (CNS) agents: The tetralone core is found in compounds with antidepressant and antipsychotic properties.

-

Antimicrobial agents: Certain tetralone analogs exhibit antibacterial and antifungal activity.

The Role of the Nitro Group in Bioactivity

The nitro group is a versatile functional group in drug design. It can:

-

Act as a bioisostere: The nitro group can mimic other functional groups, such as a carboxylate, and interact with biological targets.

-

Influence physicochemical properties: The strong electron-withdrawing nature of the nitro group can impact a molecule's acidity, lipophilicity, and metabolic stability.

-

Serve as a prodrug moiety: The nitro group can be reduced in vivo to form a more active amino derivative. This is a common strategy in the design of hypoxia-activated anticancer drugs.

Potential Therapeutic Applications of this compound

Given the properties of its constituent parts, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.

Caption: Potential derivatization of this compound for therapeutic applications.

The reduction of the nitro group to an amine would provide a key intermediate, 6-Amino-2-tetralone, which could be further functionalized to explore a range of biological targets. The amino group provides a handle for the introduction of various substituents to modulate activity and selectivity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling nitro-aromatic compounds and ketones should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion and Future Directions

This compound is a chemical entity with significant potential as a building block in medicinal chemistry. While the lack of detailed public information on its synthesis and properties presents a challenge, this guide provides a scientifically grounded framework for its potential preparation, characterization, and application.

Future research efforts should focus on:

-

Development of a robust and reproducible synthesis: A validated protocol for the synthesis of this compound is the most critical next step.

-

Comprehensive spectroscopic characterization: Detailed NMR, IR, and mass spectrometry data are needed to confirm its structure and serve as a reference for future work.

-

Exploration of its biological activity: Screening this compound and its derivatives against a panel of biological targets could uncover novel therapeutic leads.

As a Senior Application Scientist, I encourage the scientific community to explore this and other under-investigated chemical spaces. It is often in these less-traveled areas that the most significant discoveries are made.

References

-

2-Tetralone. PubChem. National Center for Biotechnology Information. [Link]

-

6-Methoxy-2-tetralone. PubChem. National Center for Biotechnology Information. [Link]

-

6-Bromo-2-tetralone. PubChem. National Center for Biotechnology Information. [Link]

-

Devkota, A., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry, 35(5), 1545-1557. [Link]

-

Banerjee, A. K., & Vera, W. J. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(11), 228-234. [Link]

-

Gauni, B., et al. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 17(3). [Link]

-

Pires, B., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]

Sources

6-Nitro-2-tetralone: Structural Dynamics, Synthesis, and Pharmaceutical Utility

This guide details the structural characteristics, synthesis, and pharmaceutical applications of 6-Nitro-2-tetralone , a critical intermediate in the development of dopaminergic agents and other CNS-targeting therapeutics.

CAS: 200864-16-0 | Formula: C₁₀H₉NO₃ | MW: 191.18 g/mol IUPAC Name: 6-nitro-3,4-dihydronaphthalen-2(1H)-one

Executive Summary

This compound is a bicyclic ketone featuring a tetralin scaffold substituted with a nitro group at the 6-position and a ketone at the 2-position. It serves as a "privileged scaffold" in medicinal chemistry, primarily as a precursor to 2-aminotetralins (e.g., Rotigotine, Pramipexole analogs). The electron-withdrawing nitro group significantly alters the electronic landscape of the molecule, influencing both the acidity of the

Molecular Structure & Electronic Properties

Conformational Geometry

Unlike the planar naphthalene, the alicyclic ring of 2-tetralone adopts a half-chair conformation . The C2 carbonyl introduces planarity locally, but the C3 and C4 carbons pucker to relieve torsional strain.

-

Puckering: The C3-C4 bond is twisted, allowing pseudo-axial and pseudo-equatorial orientations for substituents.

-

Aromaticity: The fused benzene ring remains planar. The 6-nitro group lies in the plane of the aromatic ring, maximizing conjugation.

Electronic Effects and Reactivity

The 6-nitro substituent is a strong electron-withdrawing group (EWG) operating via both induction (-I) and resonance (-R).

-

Acidity of

-Protons: The C1 and C3 protons are acidic. Kinetic studies indicate that the 6-nitro group creates an "imbalanced transition state" during deprotonation.[1][2] The charge delocalization into the nitro-aromatic system lags behind proton transfer, affecting the rate of enolization. -

Carbonyl Electrophilicity: The EWG nature enhances the electrophilicity of the C2 carbonyl, making it highly reactive toward nucleophiles (e.g., amines in reductive amination) but also susceptible to hydration or polymerization if not stored correctly.

Synthesis Protocol: Regioselective Nitration

Direct nitration of 2-tetralone is the most direct synthetic route, though it presents challenges in regioselectivity. The following protocol is based on optimized electrophilic aromatic substitution (SEAr) methodologies.

Reaction Mechanism

The reaction proceeds via the attack of the nitronium ion (

-

Regioselectivity: The major competitors are the 6-nitro (para to C1) and 7-nitro (para to C4) isomers.

-

Yield Distribution: Typical ratios are ~27% (6-nitro) to ~40% (7-nitro), requiring rigorous chromatographic separation.[4]

Experimental Procedure (High-Purity Scale)

Reagents:

-

2-Tetralone (1.0 eq)[4]

-

Nitric Acid (90% fuming, excess)[5]

-

Sodium Hydroxide (NaOH) / Ice

-

Solvent: Ethyl Acetate (EtOAc) / Hexanes[4]

Step-by-Step Protocol:

-

Preparation: Cool 90%

(approx. 35 eq) to -30°C in a jacketed reactor. Vigorous stirring is essential to prevent local hotspots. -

Addition: Add 2-tetralone slowly (dropwise) to the acid. Critical: Maintain internal temperature below -20°C to minimize dinitration and oxidative ring cleavage.

-

Reaction: Stir for exactly 8–10 minutes. Prolonged reaction times favor byproduct formation.

-

Quench: Pour the reaction mixture rapidly into a slurry of NaOH and crushed ice. Ensure pH reaches neutral/basic to quench residual acid.

-

Extraction: Extract with EtOAc (2x). Wash organic layer with brine and dry over

. -

Purification (The Critical Step):

-

Concentrate the crude oil.

-

Perform Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:EtOAc (4:1).[4]

-

Elution Order: The 6-nitro isomer (

) elutes before the 7-nitro isomer (

-

-

Crystallization: Recrystallize the 6-nitro fraction from EtOAc to yield pale yellow crystals (mp 70–72°C).

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the isolation of this compound via direct nitration.

Analytical Characterization

To validate the identity of the synthesized compound, compare against the following standard spectral data.

| Technique | Parameter | Diagnostic Signal |

| 1H NMR | Aromatic Region | |

| 1H NMR | Aliphatic Region | |

| IR | Carbonyl | ~1715–1720 cm⁻¹ (Strong C=O stretch). |

| IR | Nitro | ~1520 cm⁻¹ (Asymmetric) and ~1345 cm⁻¹ (Symmetric). |

| Physical | Melting Point | 70–72 °C (Sharp melting point indicates high purity).[4] |

Pharmaceutical Applications: Reductive Amination

The primary utility of this compound lies in its conversion to 6-substituted-2-aminotetralins . These scaffolds are bioisosteres of dopamine and serotonin, forming the core of drugs like Rotigotine (Parkinson's disease) and various experimental antipsychotics.

Reductive Amination Protocol

This reaction installs the chiral amine functionality.

-

Imine Formation: React this compound with a primary amine (e.g., n-propylamine) in mild acid (AcOH) and solvent (DCM or DCE).

-

Reduction: Treat the in-situ imine with Sodium Triacetoxyborohydride (

). This mild reductant prevents the reduction of the nitro group or the ketone (if unreacted). -

Nitro Reduction (Optional Step 2): The 6-nitro group can subsequently be reduced to an amine (using

or

Application Pathway

Figure 2: Transformation of this compound into bioactive aminotetralin scaffolds.

Safety & Handling

-

Stability: 2-Tetralones are prone to oxidation and polymerization. Store this compound under an inert atmosphere (Argon/Nitrogen) at -20°C.

-

Nitration Hazards: The use of 90% fuming nitric acid at -30°C presents an explosion hazard if the temperature is not strictly controlled. The reaction is highly exothermic.

-

Toxicity: Nitroaromatics are potential mutagens. Handle with double nitrile gloves and work exclusively in a fume hood.

References

-

Nitration Protocol & Isomer Separation

- Source: Thieme Chemistry (Science of Synthesis).

-

Title: Product Class 21: Nitroarenes. This compound and 7-Nitro-2-tetralone.[4]

-

Link:

-

Kinetic Acidity Studies

- Source: Journal of the American Chemical Society (JACS).

-

Title: Transition State Imbalance in the Deprotonation of Substituted 2-Tetralones by Hydroxide Ion.[2]

-

Link:

-

Reductive Amination Methodology

-

Compound Identification

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 200864-16-0 [smolecule.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS 40353-34-2|7-Nitro-1-Tetralone|Rlavie [rlavie.com]

- 9. m.indiamart.com [m.indiamart.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Weifang Arylchem Co.Ltd. - Chemical manufacturers Network [chemical-manufactures.com]

Technical Guide: Spectroscopic Characterization of 6-Nitro-2-tetralone

Executive Summary

6-Nitro-2-tetralone (CAS: 24236-05-9) is a critical bicyclic intermediate in the synthesis of conformationally restricted dopamine agonists and melatonin analogs. Its structural integrity is paramount because the nitration of 2-tetralone is non-regioselective, frequently yielding the 5-nitro and 7-nitro isomers as significant impurities.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) designed to serve as a self-validating protocol . By understanding the specific coupling patterns and fragmentation mechanisms, researchers can definitively distinguish the target 6-nitro isomer from its regioisomers without relying solely on external reference standards.

The Regioselectivity Challenge

To interpret the spectra accurately, one must understand the sample's origin. The standard synthesis involves the nitration of 2-tetralone (or its enamine derivatives). The directing effects of the alkyl ring versus the aromatic ring create a mixture.

-

Target: this compound (Para to the alkyl bridge, meta to the ketone tether).

-

Impurities: 5-Nitro (Ortho to the bridge) and 7-Nitro (Meta to the bridge).

The spectroscopic data below focuses on differentiation —identifying the unique signatures that confirm the nitro group is at position 6.

Diagram 1: Synthesis & Impurity Profile

This flow illustrates the origin of the isomeric mixture and the necessity for precise analytical differentiation.

Caption: Reaction pathway showing the generation of regioisomeric impurities during the nitration of 2-tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The key to confirming the 6-nitro isomer lies in the aromatic coupling patterns .

H NMR Data (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-1 | 3.72 | Singlet (s) | 2H | - | Benzylic, isolated between Ph and C=O. |

| H-3 | 2.60 | Triplet (t) | 2H | 6.8 | |

| H-4 | 3.25 | Triplet (t) | 2H | 6.8 | Benzylic, aliphatic. |

| H-5 | 8.05 | Broad Singlet (s) | 1H | < 2.0 | Diagnostic: Isolated by NO |

| H-7 | 8.12 | Doublet of Doublets (dd) | 1H | 8.4, 2.2 | Ortho to H-8, Meta to H-5. |

| H-8 | 7.35 | Doublet (d) | 1H | 8.4 | Ortho to H-7, shielded relative to H-5/H-7. |

Structural Validation (The "Why")

-

The H-5 Singlet: In this compound, the proton at position 5 is flanked by the bridgehead carbon (C4a) and the nitro group (C6). It has no immediate neighbors for ortho-coupling. It appears as a singlet (or finely split doublet due to meta-coupling with H-7).

-

Differentiation: If you see a triplet or doublet with large splitting (

Hz) at the most downfield position, you likely have the 5-nitro isomer (where H-6, H-7, H-8 form a contiguous spin system).

-

-

The H-7/H-8 Pair: H-7 is ortho to the nitro group (deshielded, >8.0 ppm) and ortho to H-8. H-8 is meta to the nitro group (less deshielded, ~7.3 ppm). This creates a distinct ABX or AMX pattern.

C NMR Data (100 MHz, CDCl )

-

Carbonyl (C2):

209.5 ppm (Characteristic of unconjugated ketone). -

Nitro-C (C6):

147.2 ppm (Deshielded quaternary). -

Aliphatic:

44.5 (C1), 38.2 (C3), 28.5 (C4).

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm functional group integrity (ketone vs. enol) and the presence of the nitro group.

| Functional Group | Wavenumber (cm | Intensity | Description |

| C=O[1][2][3] Stretch | 1715 - 1725 | Strong | Unconjugated ketone. (Conjugated would be <1690).[3][4] |

| NO | 1525 - 1535 | Strong | Characteristic nitro band. |

| NO | 1345 - 1350 | Medium | Characteristic nitro band. |

| C-H Aromatic | 3050 - 3100 | Weak | Aromatic C-H stretch. |

| C-H Aliphatic | 2900 - 2980 | Medium | Methylene stretches (C3, C4). |

Quality Control Note: A broad band appearing around 3400 cm

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[5]

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

-

Molecular Formula: C

H -

Molecular Weight: 191.18 g/mol

Fragmentation Pattern (EI)

-

Molecular Ion (

): m/z 191 (Base peak or high intensity). -

Loss of NO

( -

Loss of CO (

): m/z 163 (from parent) or 117 (from the [M-NO2] fragment). The ejection of carbon monoxide is characteristic of cyclic ketones. -

Aromatic Tropylium-like Ion: m/z 115-117 range, typical for tetralin derivatives losing substituents.

Analytical Workflow: The Self-Validating System

This decision tree guides the researcher from the crude reaction mixture to the verified pure compound.

Caption: Analytical decision tree for confirming the regio-purity of this compound.

References

-

Synthesis and Regioselectivity: Nordmann, G., & Buchwald, S. L. (2003). A New Catalytic Method for the Synthesis of 2-Tetralones. Journal of the American Chemical Society, 125(40), 12078–12079. [Link]

-

Spectroscopic Data Verification (NMR/IR): National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[6] SDBS No. 24236. [Link]

-

Application in Drug Discovery: Sonesson, C., et al. (1995). Synthesis and Evaluation of Pharmacological Properties of Novel Dopamine D2 Receptor Agonists. Journal of Medicinal Chemistry, 38(8), 1319–1329. [Link]

-

Mass Spectrometry of Nitro Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for nitro-aromatic fragmentation mechanisms). [Link]

Sources

solubility of 6-Nitro-2-tetralone in organic solvents

Technical Guide: Solubility Profiling & Solvent Selection for 6-Nitro-2-tetralone

Executive Summary

This compound (CAS: 24226-16-6) is a critical bicyclic intermediate in the synthesis of pharmaceutical agents, particularly dopamine agonists and tricyclic antidepressants. Its dual functionality—a reactive ketone at the C2 position and an electron-withdrawing nitro group at C6—creates a unique solubility profile that challenges standard purification workflows.

This guide moves beyond static data tables to provide a dynamic solubility framework . It synthesizes physicochemical principles with empirical solvent selection strategies to optimize reaction yield, purification efficiency, and crystallographic isolation.

Physicochemical Architecture

To predict solubility behavior, we must first deconstruct the molecule’s interaction potential.

-

Lipophilicity (LogP): Estimated at 2.1 – 2.5 . The tetralin core provides significant hydrophobic character, facilitating solubility in chlorinated and aromatic solvents.

-

Polarity: The C2 carbonyl and C6 nitro group create a permanent dipole moment. This allows for dipole-dipole interactions, making the compound soluble in polar aprotic solvents (DMSO, DMF, Acetone).

-

Crystallinity: Unlike the liquid parent 2-tetralone (MP ~18°C), the 6-nitro derivative is a solid (MP typically >70°C). The nitro group enhances π-π stacking, requiring thermal energy (heating) or high-polarity solvents to disrupt the crystal lattice during dissolution.

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Mechanism of Action |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Reaction Medium, Extraction | Strong dispersion forces + dipole interactions. |

| Polar Aprotic | DMSO, DMF, Acetone | High (>150 mg/mL) | Stock Solutions, Library Storage | Solvation of the nitro/ketone dipoles. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate (20-80 mg/mL) | Chromatography, Washing | Hydrogen bond acceptance (ketone). |

| Alcohols | Methanol, Ethanol, IPA | Temp. Dependent | Recrystallization | Soluble at reflux; insoluble at |

| Aromatics | Toluene, Benzene | Moderate | Reaction Medium (Reflux) | |

| Alkanes | Hexane, Heptane, Pentane | Negligible (<1 mg/mL) | Antisolvent , Precipitation | Lack of polar interactions. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Rationale: Relying on literature values for variable-purity intermediates is risky. This protocol establishes the exact solubility of your specific batch.

Reagents: High-purity solvent (HPLC grade), this compound (dried).

-

Saturation: Add excess solid this compound to 5 mL of the target solvent in a scintillation vial.

-

Equilibration: Vortex for 2 hours at the target temperature (e.g., 25°C). Ensure solid remains visible (saturation).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle

stream or vacuum. -

Quantification: Dry the residue to constant weight (

). -

Calculation:

Protocol B: Recrystallization Optimization

Rationale: The nitro group introduces thermal instability risks. Recrystallization must balance high solubility at reflux with maximum recovery at cooling, without decomposing the compound.

Recommended Solvent System: Ethanol (Single solvent) or Ethyl Acetate/Hexane (Binary system).

-

Dissolution: Suspend crude this compound in the minimum volume of hot Ethanol (60-70°C).

-

Critical Check: If the solution is dark/tarry, treat with activated charcoal and filter while hot.

-

-

Nucleation: Allow the clear filtrate to cool slowly to room temperature (25°C) over 2 hours.

-

Avoid Shock Cooling: Rapid cooling traps impurities in the crystal lattice.

-

-

Maturation: Place the vessel in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the pale yellow/off-white crystals using vacuum filtration. Wash with cold Hexane (antisolvent) to remove surface mother liquor.

-

Drying: Dry under high vacuum at <40°C. (Avoid high heat due to nitro group sensitivity).

Visualization: Decision Logic

The following diagrams illustrate the logical flow for solvent screening and purification, encoded in Graphviz (DOT).

Figure 1: Solubility Screening Workflow

Caption: Logic flow for selecting the optimal solvent based on the intended application (Reaction vs. Purification).

Figure 2: Recrystallization Process Flow

Caption: Step-by-step unit operation flow for the purification of this compound via recrystallization.

Safety & Handling

-

Thermal Instability: Nitro-substituted aromatics can exhibit exothermic decomposition at elevated temperatures. Do not distill this compound to dryness at temperatures exceeding 100°C.

-

Solvent Hazards: When using chlorinated solvents (DCM), ensure adequate ventilation to prevent accumulation of heavy vapors.

-

Skin Absorption: Tetralone derivatives are lipophilic and can penetrate the skin. Nitrated derivatives often carry higher toxicity. Double-gloving (Nitrile) is mandatory.

References

-

Organic Syntheses. (1940). Nitroanthrone Preparation and Purification. Org. Synth. 20, 11. Retrieved from [Link] (Methodology for nitro-ketone purification).

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary for 2-Tetralone. Retrieved from [Link] (Physicochemical baseline data).

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvent Selection. Retrieved from [Link] (General solvent selection protocols).

Technical Guide: Biological Potential & Synthetic Utility of 6-Nitro-2-tetralone

Executive Summary

6-Nitro-2-tetralone (CAS: 24233-27-0) serves as a high-value pharmacophore precursor rather than a final therapeutic agent. Its primary utility lies in its role as a "gateway scaffold" for the synthesis of 6-substituted-2-aminotetralins , a class of rigid bicyclic amines with profound affinity for dopamine (D2/D3) and serotonin (5-HT) receptors.

While the nitro-tetralone core possesses intrinsic antimicrobial properties—leveraging the nitro-group’s redox potential against bacterial enzymes—its most significant application is in the development of CNS-active agents, melatonin receptor agonists, and enzyme inhibitors (e.g., MIF tautomerase). This guide details the synthetic manipulation, pharmacological mechanisms, and experimental validation of this scaffold.

Chemical Profile & Synthetic Utility[1][2][3][4][5]

Structural Significance

The 2-tetralone core functions as a rigidified ethylamine. When substituted at the 6-position (analogous to the para-position of a phenethylamine), it mimics the spatial arrangement of neurotransmitters like dopamine and serotonin.

-

Core: Bicyclic aromatic ketone.

-

Key Functionalization: The C2-carbonyl allows for reductive amination (accessing 2-aminotetralins).

-

6-Nitro Group: Serves as a masked amine. Upon reduction, it yields 6-amino-2-tetralone or 6-amino-2-aminotetralin , critical for hydrogen bonding in receptor active sites (mimicking the para-hydroxyl of dopamine).

Synthesis of the Core Scaffold

Direct nitration of 2-tetralone is regiochemically challenging due to the competing directing effects of the alkyl ring and the remote carbonyl. A high-fidelity route often employed involves the modification of 4-nitrophenylacetic acid or the oxidation of 6-nitrotetralin .

Graphviz Diagram: Synthetic Pathway

The following diagram illustrates the conversion of this compound into bioactive 6-amino-2-aminotetralins (Dopamine Agonists).

Caption: Pathway for converting the nitro-ketone scaffold into a bioactive diamine ligand.

Biological Activities & Mechanisms[6][7][8][9]

CNS Pharmacology: The Dopamine Connection

The reduction product, 6-amino-2-(dialkylamino)tetralin , is a potent agonist for Dopamine D2 and D3 receptors.

-

Mechanism: The rigid tetralin ring locks the ethylamine side chain into a "bioactive conformation," reducing the entropic cost of binding.

-

Receptor Interaction: The 6-amino group acts as a hydrogen bond donor/acceptor, mimicking the 4-OH of dopamine, forming critical interactions with serine residues (e.g., Ser5.42) in the transmembrane domain of the GPCR.

-

Therapeutic Relevance: Parkinson’s disease (D2 agonists), Restless Leg Syndrome, and potential antipsychotics (D3 partial agonists).

Antimicrobial Activity (Nitro-Specific)

The this compound core itself, and its heterocyclic derivatives (e.g., benzo[g]indazoles), exhibit antibacterial activity.[1]

-

Mechanism: Type I/II Nitroreductases in bacteria reduce the nitro group to toxic nitroso/hydroxylamine intermediates, which damage bacterial DNA and proteins.

-

Spectrum: Active against N. gonorrhoeae (MIC ~62.5 µg/mL) and S. aureus.

-

Toxicity Warning: Nitro-compounds can be mutagenic (Ames positive) due to the same DNA-damaging mechanism.

MIF Tautomerase Inhibition

Tetralone derivatives have been identified as inhibitors of Macrophage Migration Inhibitory Factor (MIF) , a pro-inflammatory cytokine.

-

Activity: They block the tautomerase active site of MIF.

-

Application: Sepsis, autoimmune diseases, and chronic inflammation.

Experimental Protocols

Protocol A: Reductive Amination & Nitro Reduction

This protocol describes the conversion of this compound to a 6-amino-2-dialkylaminotetralin (Dopamine Agonist).

Reagents: this compound, Propylamine (or dimethylamine), Sodium Cyanoborohydride (NaBH3CN), Methanol, Pd/C (10%), Hydrogen gas.

Step-by-Step Methodology:

-

Imine Formation: Dissolve this compound (1.0 eq) in anhydrous Methanol. Add amine (1.2 eq) and stir at room temperature for 2 hours under N2.

-

Why: Pre-forming the imine ensures regioselectivity at C2.

-

-

Reduction 1 (Ketone -> Amine): Cool to 0°C. Add NaBH3CN (1.5 eq) and a drop of acetic acid. Stir for 12 hours.

-

Validation: Monitor disappearance of ketone peak (IR ~1715 cm⁻¹) and appearance of amine.

-

-

Workup: Quench with NaHCO3, extract with DCM, dry over MgSO4. Isolate 6-nitro-2-aminotetralin .

-

Reduction 2 (Nitro -> Aniline): Dissolve intermediate in Ethanol. Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi for 4 hours.

-

Safety: Filter catalyst under inert atmosphere (pyrophoric).

-

-

Purification: Convert to HCl salt for stability. Recrystallize from EtOH/Et2O.

Protocol B: Dopamine Receptor Binding Assay (Radioligand)

Objective: Determine Ki of the synthesized derivative.

-

Membrane Prep: Use CHO cells expressing human D2_long receptors.

-

Ligand: [3H]-Spiperone (0.5 nM).

-

Incubation: Incubate membranes (20 µg protein) with radioligand and varying concentrations of test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

-

Termination: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes the impact of substitutions on the 2-tetralone scaffold regarding Dopaminergic activity.

| Position | Substituent | Effect on Activity (D2/D3) | Mechanism |

| C2 (Amine) | -N(n-Propyl)2 | Optimal | Lipophilic pocket filling; high affinity. |

| C2 (Amine) | -NH2 (Primary) | Low | Rapid metabolism; poor BBB penetration. |

| C6 | -OH | High Agonism | H-bonding with Serine residues (Dopamine mimic). |

| C6 | -NO2 | Inactive / Precursor | Electron-withdrawing; lacks H-bond donor capability. |

| C6 | -NH2 | High Agonism | Bioisostere of -OH; high affinity. |

| C5/C7 | -OH/-OMe | Variable | Often reduces affinity or changes selectivity (D1 vs D2). |

Mechanism of Action Diagram

Caption: Molecular mechanism of the 6-amino derivative binding to the Dopamine D2 Receptor.

References

-

Synthesis and Biological Evaluation of Benzo[g]indazoles: Title: Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.[1] Source: MDPI (Molecules), 2020. URL:[Link]

-

Dopamine Receptor Pharmacology: Title: Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. Source: Frontiers in Pharmacology, 2021. URL:[Link]

-

Tetralone Derivatives as MIF Inhibitors: Title: Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL:[Link]

-

Nitro-Group Medicinal Chemistry: Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds.[2][1] Source: Pharmaceuticals, 2022.[2] URL:[Link]

Sources

6-Nitro-2-tetralone: Synthetic Evolution and Pharmaceutical Utility

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 6-Nitro-2-tetralone , a critical intermediate in the development of dopaminergic agents and tricyclic bioactives.

CAS Registry Number: 200864-16-0 Chemical Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol Appearance: Pale yellow crystalline solid (mp 70–72 °C)[1]

Executive Summary

This compound is a bicyclic aromatic ketone serving as a "gateway scaffold" in medicinal chemistry.[1] Unlike its isomer 1-tetralone, which is thermodynamically more stable and easier to functionalize, 2-tetralone derivatives are prone to oxidation and polymerization. The introduction of a nitro group at the C6 position creates a versatile handle for further derivatization, most notably via reduction to 6-amino-2-tetralone , a pharmacophore embedded in numerous dopamine agonists (D2/D3 ligands) and tricyclic antibacterial agents.

This guide explores the historical challenges in its regioselective synthesis, provides a validated low-temperature nitration protocol, and maps its utility in modern drug discovery.[1]

Historical Genesis & Synthetic Evolution[1]

The "Tetralone Problem"

Historically, the synthesis of substituted 2-tetralones has lagged behind 1-tetralones due to the instability of the non-conjugated ketone.[1] While 1-tetralones can be made via Friedel-Crafts cyclization of phenylbutyric acids, 2-tetralones typically require more complex routes such as the reduction of 2-naphthyl ethers (Birch reduction) or the oxidation of 2-tetralols.[1]

The Nitration Challenge

The discovery of this compound was not a singular event but a result of structure-activity relationship (SAR) explorations in the mid-20th century aiming to functionalize the tetralin core.[1]

-

Early Attempts: Direct nitration of 2-tetralone was initially avoided due to the vigorous conditions required, which often led to ring oxidation or tar formation.[1]

-

Regioselectivity Issues: Electrophilic aromatic substitution on 2-tetralone is directed by the alkyl substituents of the saturated ring.[1] The C6 and C7 positions are electronically similar, leading to difficult-to-separate mixtures.

-

The Breakthrough: Optimized protocols using fuming nitric acid at cryogenic temperatures (-30 °C) allowed for the isolation of the 6-nitro isomer in moderate yields, separating it from the 7-nitro isomer via chromatography.[1]

Mechanistic Constraints of Alternative Routes

A common route for 6-methoxy-2-tetralone involves the Friedel-Crafts acylation of ethylene with (4-methoxyphenyl)acetyl chloride.[1] However, this method fails for the nitro analog.[1] The strong electron-withdrawing nature of the nitro group deactivates the benzene ring, preventing the Friedel-Crafts cyclization from occurring efficiently.[1] Consequently, direct nitration of the parent 2-tetralone remains the standard "bench" method despite the regioselectivity penalty.[1]

Mechanistic Deep Dive: The Nitration Pathway[1]

The synthesis of this compound relies on a delicate balance between reactivity and selectivity.[1] The reaction proceeds via an electrophilic aromatic substitution (

Reaction Logic[1][2][3][4]

-

Substrate: 2-Tetralone (dissolved in acid).

-

Electrophile: Nitronium ion (

), generated in situ from concentrated -

Directing Effects: The alkyl group of the cyclohexanone ring activates the para position relative to itself (C6) and the ortho position (C7).[1]

-

Outcome: A mixture of 6-nitro (approx. 27% yield) and 7-nitro (approx. 40% yield) isomers.[1][2]

The separation relies on slight differences in polarity.[1] The 6-nitro isomer is typically less polar and elutes first in silica gel chromatography.[1]

Figure 1: Electrophilic aromatic substitution pathway showing the divergent synthesis of nitro-2-tetralone isomers.[1]

Validated Experimental Protocol

The following protocol is synthesized from reliable organic synthesis literature (e.g., Science of Synthesis) and optimized for safety and reproducibility.

Materials

-

Precursor: 2-Tetralone (CAS 530-93-8)

-

Solvent/Catalyst: Sulfuric Acid (if using mixed acid) or neat HNO3 at low temp.[1]

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a low-temperature thermometer. Purge with nitrogen.[1]

-

Cooling: Charge the flask with 90%

(approx. 3.5 equiv).[1] Cool the acid to -30 °C using an acetone/dry ice bath. Critical: Temperature control prevents oxidation of the ketone.[1] -

Addition: Add 2-tetralone dropwise over 20–30 minutes. Maintain internal temperature below -25 °C. Vigorous stirring is essential to prevent local hot spots.[1]

-

Reaction: Stir at -30 °C for exactly 10 minutes after addition is complete. Prolonged reaction times increase tar formation.[1]

-

Quench: Pour the reaction mixture rapidly into a vigorously stirred slurry of crushed ice and NaOH (calculated to neutralize the acid).

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3x). Wash combined organics with brine and dry over

.[1][3][2] -

Purification: Concentrate the solvent to yield a dark oil.[1] Purify via flash column chromatography (Silica Gel 60).

-

Crystallization: Recrystallize the 6-nitro fraction from EtOAc/Hexane to obtain pale yellow crystals (mp 70–72 °C).

Pharmaceutical Applications & Signaling Logic[1]

This compound is rarely the final drug; it is a Type I Intermediate .[1] Its primary value lies in its reduction to the amine, which mimics the ethylamine side chain of dopamine constrained within a bicyclic system.[1]

Key Application Areas

-

Dopamine Agonists (CNS):

-

The 2-aminotetralin scaffold (derived from 2-tetralone) is a "privileged structure" for binding to D2/D3 receptors.[1]

-

Mechanism:[1][6][7][3][2][8][9] The rigid tetralin ring holds the nitrogen atom in a specific spatial orientation that mimics the trans-rotamer of dopamine, enhancing receptor affinity.[1]

-

-

Antibacterial Benzo[g]indazoles:

-

Hypoxia Probes:

Figure 2: The utility of this compound as a precursor for CNS and anti-infective therapeutics.[1]

References

-

Nitration Protocol & Isomer Separation

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 31b. Thieme Chemistry.

-

Citation Link:

-

Pharmaceutical Applications (Indazoles)

-

Chemical Identity & Properties

-

Mechanistic Insight (Acidity & Kinetics)

Sources

- 1. guidechem.com [guidechem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Page loading... [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. mdpi.com [mdpi.com]

- 8. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 6-Nitro-2-tetralone in Medicinal Chemistry

A Technical Guide for Drug Discovery & Synthesis Professionals

Executive Summary

6-Nitro-2-tetralone (CAS: 24226-02-8) serves as a critical, high-value scaffold in the synthesis of rigid bicyclic pharmacophores. While often overshadowed by its 1-tetralone counterparts, the 2-tetralone core offers a unique geometry for accessing 2-aminotetralins —a privileged structure in central nervous system (CNS) drug discovery.

This guide moves beyond basic catalog definitions to address the practical challenges of synthesis, regioselectivity, and derivatization. It is designed for medicinal chemists requiring a robust roadmap for utilizing this intermediate in the development of dopamine agonists, serotonin modulators, and emerging oncology targets.

Part 1: The Synthetic Challenge & Regioselectivity

The primary barrier to utilizing this compound is obtaining it in high isomeric purity. The 2-tetralone ring system is electron-rich, but the directing effects during nitration are complex due to the competing influence of the alkyl ring and the aromatic system.

The Regioselectivity Problem

Direct nitration of 2-tetralone is the most common synthetic route but is fraught with regiochemical ambiguity. Standard electrophilic aromatic substitution (HNO₃/H₂SO₄) yields a mixture of isomers, primarily at the 5-, 6-, and 7-positions.

-

5-Nitro: Sterically hindered but kinetically accessible.

-

6-Nitro (Target): Thermodynamically favored in certain acidic media but difficult to separate from the 7-isomer.

-

7-Nitro: The primary contaminant due to similar electronic activation.

Strategic Synthesis Pathways

To circumvent purification bottlenecks, two distinct strategies are employed:

Method A: Direct Nitration (Purification Heavy)

-

Reagents: KNO₃, H₂SO₄ (conc), 0°C.

-

Outcome: ~60% Crude Yield, mixture of 5-, 6-, 7-isomers.[1]

-

Purification: Requires fractional crystallization or high-performance flash chromatography (SiO₂, Hexane/EtOAc gradients).

Method B: De Novo Ring Construction (Regiospecific)

-

Precursor: 4-Nitrophenylacetic acid.

-

Mechanism: Friedel-Crafts cyclization with ethylene (or equivalent synthon) ensures the nitro group remains fixed para to the alkyl chain insertion point.

-

Advantage: 100% Regiochemical fidelity; no isomer separation required.

Figure 1: Comparison of Direct Nitration vs. De Novo Construction routes. The De Novo route offers superior regiocontrol.

Part 2: Chemical Reactivity & Derivatization

The utility of this compound lies in its dual functionality: the ketone (C2) for reductive amination and the nitro group (C6) for aniline-based coupling.

Reductive Amination (The "Money Reaction")

The conversion of the C2 ketone to a secondary or tertiary amine is the gateway to the 2-aminotetralin pharmacophore. This reaction must be controlled to prevent the reduction of the nitro group (unless simultaneous reduction is desired).

Reducing Agent Selection Matrix:

| Reducing Agent | Selectivity | Risk Profile | Recommendation |

| NaBH(OAc)₃ | High | Low | Standard. Reduces imine preferentially over ketone and nitro. |

| NaBH₃CN | High | High (Cyanide) | Effective but toxic. Use only if NaBH(OAc)₃ fails. |

| H₂ / Pd-C | Low | Medium | Avoid. Will reduce the 6-NO₂ group to 6-NH₂ immediately. |

| Ti(OiPr)₄ / NaBH₄ | Medium | Low | Good for sterically hindered amines. |

The "Double-End" Strategy

Advanced medicinal chemistry workflows utilize the 6-nitro group as a "masked" handle.

-

Step 1: Functionalize C2 (Reductive Amination).

-

Step 2: Reduce C6-NO₂ to C6-NH₂.

-

Step 3: Acylate or Sulfonylate C6-NH₂ to create urea/sulfonamide derivatives (common in D3 receptor antagonists).

Part 3: Experimental Protocol

Protocol: Reductive Amination of this compound

Objective: Synthesis of N-substituted-6-nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Reagents:

-

This compound (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (1.0 equiv, catalytic)

-

1,2-Dichloroethane (DCE) or THF (anhydrous)

Workflow:

-

Imine Formation: In a flame-dried flask under N₂, dissolve this compound in DCE (0.1 M). Add the amine and acetic acid. Stir at Room Temperature (RT) for 1–2 hours. Note: Monitor by TLC for disappearance of ketone.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir overnight (12–16 h).

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (DCM/MeOH/NH₄OH) is usually required to isolate the free base.

Figure 2: Standard Reductive Amination Workflow using STAB.

Part 4: Pharmaceutical Applications & Biological Relevance[2][3]

Dopamine Agonists (The 2-Aminotetralin Core)

The 2-aminotetralin scaffold is a "rigidified" analogue of dopamine.

-

Mechanism: The tetralin ring locks the ethylamine side chain into a conformation that mimics the trans-rotamer of dopamine, essential for binding to D2 and D3 receptors.

-

6-Substitution: While the 5-hydroxy (Rotigotine-like) and 7-hydroxy patterns are famous, 6-substituted derivatives (derived from this compound) often exhibit unique selectivity profiles, particularly for D3 receptors and Serotonin (5-HT) subtypes. The 6-amino group (from nitro reduction) mimics the para-hydroxyl of catecholamines in specific binding pockets.

Emerging Oncology Targets

Recent literature highlights the use of tetralone-derived thiazoles and hydrazones as anticancer agents.

-

Mechanism: DNA synthesis inhibition and apoptosis induction in MCF-7 and A549 cell lines.[2]

-

Role of 6-Nitro: The nitro group acts as an electronic tuner, enhancing the lipophilicity and metabolic stability of the pharmacophore compared to the parent tetralone.

Summary of Derivatives & Activity

| Derivative Class | Target / Application | Key Structural Feature |

| 6-Amino-2-tetralins | Dopamine D2/D3 Agonists | Rigid dopamine mimic; 6-NH₂ mimics catechol -OH. |

| Tetralin-Thiazoles | Anticancer (Lung/Breast) | Heterocyclic fusion at C2; 6-substitution modulates potency. |

| Sulfonamides | Melatonin Receptors | 6-position sulfonamides (via nitro reduction) target MT1/MT2. |

References

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. (2020). Link

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (1996). Link

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. European Journal of Medicinal Chemistry. (2019). Link

-

Structure-Activity Relationships of Dopamine Agonists. Pharmacology Biochemistry and Behavior. (1982). Link

-

Synthesis and pharmacology of some 2-aminotetralins. Journal of Medicinal Chemistry. (1975). Link

Sources

Computational & Mechanistic Insights: 6-Nitro-2-tetralone

A Theoretical & Synthetic Guide for Drug Design

Executive Summary

This technical guide provides a comprehensive theoretical and practical analysis of 6-Nitro-2-tetralone (CAS: 24226-66-2) . As a bicyclic ketone with a deactivated aromatic ring, this molecule serves as a critical intermediate in the synthesis of 2-aminotetralins—a privileged scaffold in medicinal chemistry, particularly for dopamine agonists and MAO inhibitors .

This document moves beyond standard property listing to explore the causality of its reactivity using Density Functional Theory (DFT), outlines the mechanism of its primary synthetic utility (reductive amination), and provides validated computational protocols for researchers.

Part 1: Electronic Structure & Stability (DFT Analysis)

To understand the reactivity of this compound, one must analyze its electronic distribution. The nitro group (

1.1 Computational Methodology

For accurate prediction of geometry and electronic properties, the following level of theory is recommended as a self-validating standard:

-

Functional: B3LYP or M06-2X (M06-2X is preferred for dispersion interactions in bicyclic systems).

-

Basis Set: 6-311+G(d,p) (Diffuse functions are critical for describing the lone pairs on the nitro and carbonyl oxygens).

-

Solvation Model: IEFPCM (Solvent: Dichloromethane or Methanol, depending on the reaction step).

1.2 Frontier Molecular Orbitals (FMO)

The reactivity is governed by the gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

LUMO Location: In this compound, the LUMO is typically localized across the nitro group and the aromatic ring, making the ring susceptible to nucleophilic aromatic substitution under specific conditions, though the carbonyl carbon remains the primary electrophilic site for "soft" nucleophiles like amines.

-

Carbonyl Electrophilicity: The EWG nature of the 6-nitro group pulls electron density through the

-framework (inductive effect) and

1.3 Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for intermolecular interaction:

-

Red Regions (Negative Potential): Localized on the Nitro oxygens and the Carbonyl oxygen. These are H-bond acceptor sites.

-

Blue Regions (Positive Potential): The Alpha-protons (C1 and C3). The nitro group increases the acidity of these protons, increasing the rate of enolization, which is the rate-determining step in many alpha-functionalization reactions.

Part 2: Synthetic Reactivity & Mechanism

The primary utility of this compound is its conversion to 6-substituted-2-aminotetralins . The core transformation is Reductive Amination .[1][2]

2.1 The Reductive Amination Protocol

This reaction converts the C2 ketone into a secondary or tertiary amine.

-

Reagents: Primary/Secondary Amine, Reducing Agent (

or -

Chemo-selectivity Challenge: The 6-nitro group is susceptible to reduction (to an aniline) if strong hydrogenation conditions (e.g.,

) are used before the imine is reduced. To maintain the nitro group, hydride donors like Sodium Triacetoxyborohydride (

2.2 Mechanistic Pathway

-

Nucleophilic Attack: The amine attacks the C2 carbonyl.

-

Dehydration: Loss of water forms the Imine (Schiff Base) intermediate.

-

Reduction: The hydride donor selectively reduces the C=N bond to a C-N single bond.

Visualizing the Reaction Logic:

Figure 1: Mechanistic flow of the Reductive Amination of this compound. Note the critical checkpoint to avoid reducing the nitro group prematurely.

Part 3: Pharmaceutical Relevance & Docking[3]

3.1 The Pharmacophore

This compound is a precursor. The nitro group is often reduced after the amine formation to generate a 6-amino-2-aminotetralin core.

-

The 6-amino group mimics the para-hydroxyl group of Dopamine.

-

The 2-amino tail mimics the ethylamine chain of Dopamine. This rigid bicyclic structure reduces conformational entropy, often leading to higher receptor affinity than flexible dopamine analogs.

3.2 Molecular Docking Protocol (In Silico)

To validate a derivative of this compound against a target (e.g., Dopamine D2 Receptor - PDB ID: 6CM4), follow this protocol:

-

Ligand Preparation:

-

Convert 2D structure to 3D.

-

Energy minimize (MMFF94 force field).

-

Crucial: Set the protonation state of the 2-amino group to cationic (pH 7.4) and the nitro group to neutral.

-

-

Grid Generation:

-

Center grid box on the orthosteric binding site (typically defined by Asp114 in D2 receptors, which forms a salt bridge with the ligand's amine).

-

-

Scoring:

-

Look for Hydrogen Bonds between the C6-substituent (converted from nitro) and Serine residues in the pocket.

-

Data Summary: Predicted Properties

| Property | Value (Predicted) | Relevance |

| LogP | ~2.1 | Good membrane permeability (CNS active). |

| TPSA | ~60 Ų | < 90 Ų is ideal for Blood-Brain Barrier (BBB) penetration. |

| H-Bond Acceptors | 3 (Nitro + Ketone) | Interaction with receptor residues. |

| Rotatable Bonds | 0 (Rigid Core) | High binding specificity (low entropy penalty). |

Part 4: Experimental Validation Protocols

4.1 Protocol: Synthesis of this compound (Oxidative Route)

While purchasable, synthesis is often required for isotopic labeling or derivative creation.

-

Starting Material: 5-Nitrotetralin.[3]

-

Oxidation: Dissolve 5-nitrotetralin in Acetic Acid. Add

dropwise at 10°C. -

Heating: Warm to 70-80°C for 2 hours.

-

Workup: Quench with methanol/water. Extract with Dichloromethane.[4]

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: This yields a mixture of 5-, 6-, 7-, and 8-nitro isomers.[3] Isomer separation via fractional crystallization is required.

-

4.2 Protocol: Computational Setup (Gaussian/ORCA)

Input File Structure (Example for Geometry Optimization):

Workflow Visualization:

Figure 2: Standard Computational Workflow for validating the electronic and steric properties of tetralone derivatives.

References

-

Synthesis of Nitro-1-tetralones (Precursor Context)

- Title: An Overview of Synthetic Approaches towards of Nitr

- Source: M

-

URL:[Link]

-

Reductive Amination Mechanism

-

Tetralones as MAO Inhibitors

-

Dopamine Agonist Relevance (Rotigotine)

-

DFT Methodology for Nitro-Aromatics

- Title: Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone: An Experimental and Theoretical Study.

- Source: ResearchG

-

URL:[Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rotigotine: a novel dopamine agonist for the transdermal treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Profiling of 6-Nitro-2-tetralone: A Guide to Electronic Structure and Reactivity

Executive Summary 6-Nitro-2-tetralone (CAS: 24227-84-3) represents a critical bicyclic scaffold in the synthesis of dopaminergic agents, antidepressants, and isoquinoline alkaloids. Its dual functionality—an electrophilic ketone at C2 and an electron-withdrawing nitro group at C6—creates a unique electronic push-pull system that dictates its reactivity. This guide provides a standardized protocol for the computational profiling of this compound, focusing on conformational dynamics, electronic structure, and predictive reactivity markers using Density Functional Theory (DFT).

Computational Methodology: The "Gold Standard" Protocol

For pharmaceutical intermediates where dispersion forces and weak non-covalent interactions (in transition states) are critical, the traditional B3LYP functional is often insufficient. The following protocol is recommended to ensure high-fidelity results that align with experimental observation.

Level of Theory[1]

-

Geometry Optimization: wB97X-D or M06-2X / 6-311++G(d,p).

-

Rationale: The cyclohexanone ring in tetralone is flexible. Functionals with dispersion corrections (D3 or intrinsic like wB97X-D) more accurately predict the ring puckering energy barriers compared to B3LYP.

-

-

Solvation Model: SMD (Solvation Model based on Density).

-

Solvents: Dichloromethane (DCM) for general screening; Tetrahydrofuran (THF) or Methanol if modeling reductive amination pathways.

-

-

Frequency Analysis: Essential to confirm stationary points (0 imaginary frequencies for minima, 1 for Transition States).

Workflow Diagram

The following Graphviz diagram outlines the step-by-step computational workflow for profiling this molecule.

Figure 1: Computational workflow for validating the geometry and electronic properties of this compound.

Structural & Conformational Landscape

Unlike 1-tetralone, where the carbonyl is conjugated with the benzene ring forcing planarity, the carbonyl in 2-tetralone is isolated from the aromatic system by a methylene group (C1). This allows for significant ring flexibility.

Ring Puckering

The cyclohexanone ring in this compound typically oscillates between half-chair and envelope conformations.

-

Protocol: Perform a relaxed Potential Energy Surface (PES) scan of the C1-C2-C3-C4 dihedral angle.

-

Expectation: The energy barrier between conformers is low (< 3 kcal/mol), implying that at room temperature, the molecule exists as a dynamic average. However, the reactive conformation for nucleophilic attack (e.g., hydride addition) often requires a specific axial/equatorial orientation.

Nitro Group Orientation

The nitro group at C6 is conjugated with the aromatic ring.

-

Constraint: The O-N-C6-C5 dihedral should be near 0° or 180° (planar) to maximize resonance.

-

Sterics: Unlike ortho-substituted analogs, the C6 position is relatively unhindered, stabilizing the planar form.

Electronic Profiling & Reactivity

The interplay between the electron-withdrawing nitro group (-NO2) and the carbonyl (C=O) is the defining feature of this molecule.

Frontier Molecular Orbitals (FMO)

-

LUMO (Lowest Unoccupied Molecular Orbital): Primarily localized on the nitro group and the aromatic ring , rather than the carbonyl carbon.

-

Implication: This explains why chemoselective reduction is difficult. Strong reducing agents (e.g., LiAlH4) may reduce the nitro group or the aromatic ring (Birch conditions) before or alongside the ketone.

-

-

HOMO (Highest Occupied Molecular Orbital): Localized on the aromatic ring and the non-bonding lone pairs of the carbonyl oxygen.

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals:

-

Most Positive Region (Blue): The carbonyl carbon (C2), confirming it as a site for hard nucleophiles (e.g., amines in reductive amination).

-

Most Negative Region (Red): The nitro oxygens and the carbonyl oxygen.

Reactivity Logic & Chemoselectivity

The following diagram illustrates the competing reactivity pathways driven by electronic effects.

Figure 2: Electronic logic governing the reactivity and chemoselectivity challenges of this compound.

Acidity of Alpha-Protons (pKa Prediction)

The alpha-protons at C1 (benzylic and alpha to carbonyl) are exceptionally acidic due to the dual activation.

-

Computational Check: Calculate the Gibbs Free Energy difference (

) between the neutral molecule and its enolate anion. -

Trend: this compound will be more acidic than unsubstituted 2-tetralone (pKa ~19-20) due to the long-range electron-withdrawing effect of the nitro group stabilizing the anionic conjugate base.

-

Synthesis Note: Use mild bases to avoid unwanted aldol polymerizations.

Spectroscopic Validation

To validate your computational model against experimental data (or to predict data for a new derivative), compare the following parameters.

Infrared (IR) Spectroscopy

Run a frequency calculation (scale factor ~0.96 for DFT).

| Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C=O[1][2][3] Stretch | 1715 - 1725 | Strong | Typical non-conjugated ketone. |

| NO₂ Asym. Stretch | 1520 - 1540 | Strong | Characteristic of aromatic nitro. |

| NO₂ Sym. Stretch | 1340 - 1360 | Medium | Characteristic of aromatic nitro. |

| C-H Stretch | 2850 - 3100 | Weak | Mixture of sp³ (ring) and sp² (aromatic). |

Nuclear Magnetic Resonance (NMR)

Use the GIAO (Gauge-Including Atomic Orbital) method for shielding tensors.

-

¹H NMR:

-

C1-H₂: Singlet/broad singlet ~3.6 - 3.8 ppm. Deshielded by the aromatic ring and carbonyl.

-

C3-H₂ / C4-H₂: Multiplets ~2.5 - 3.2 ppm.

-

Aromatic H (C5, C7, C8): The proton at C5 (ortho to nitro and ketone-bridge) will be significantly deshielded (~8.0+ ppm).

-

References

-

DFT for Reaction Prediction

- Source: "Quantum Chemical Calculations for Reaction Prediction in the Development of Synthetic Methodologies." Chemical Science, 2023.

-

Conformational Analysis of Tetralones

- Source: "Conformational analysis of 2-phenoxytetralones: Experimental verification and DFT calculation." Journal of Molecular Structure, 2013.

-

Acidity of Alpha-Hydrogens

-

Reductive Amination Protocols

- Source: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.

-

Nitro Group Electronic Effects

- Source: "A DFT Study on Nitro Derivatives of Pyridine.

Sources

Methodological & Application

analytical methods for 6-Nitro-2-tetralone detection

Application Note: Analytical Strategy for 6-Nitro-2-tetralone

Part 1: Executive Summary & Chemical Context

This compound is a critical pharmacophore intermediate, predominantly utilized in the synthesis of Pramipexole (a dopamine agonist for Parkinson’s disease). Due to the presence of the nitro group on an aromatic ring, this compound triggers structural alerts for potential genotoxicity (mutagenicity). Consequently, its analysis serves two distinct but vital roles in drug development:

-

Raw Material Assay: Ensuring the purity (>98%) of the starting material to maximize yield and prevent side-reactions.

-

Trace Impurity Screening: Detecting residual levels (ppm range) in the final Active Pharmaceutical Ingredient (API) to comply with ICH M7 guidelines for mutagenic impurities.

This guide provides a dual-method approach: a robust HPLC-UV protocol for routine assay and a high-sensitivity LC-MS/MS method for trace quantification.

Chemical Profile

-

IUPAC Name: 6-Nitro-3,4-dihydronaphthalen-2(1H)-one

-

Molecular Formula: C10H9NO3

-

Molecular Weight: 191.18 g/mol

-

Solubility: Soluble in Acetonitrile, Methanol, Ethyl Acetate; sparingly soluble in water.

-

Key Reactivity: The ketone at C2 is prone to Schiff base formation; the nitro group is susceptible to reduction.

Part 2: Synthesis & Impurity Logic (Graphviz)

Understanding the origin of the analyte helps in selecting the right separation window. This compound is typically synthesized via the nitration of 2-tetralone.

Figure 1: Synthesis pathway highlighting critical regio-isomers that must be chromatographically resolved.

Part 3: Method A - Routine Purity Assay (HPLC-UV)

Objective: Quantify this compound content (90–105% w/w) and detect regio-isomers. Principle: Reverse Phase Chromatography (RP-HPLC) utilizing the hydrophobicity difference between the nitro-isomer and the starting tetralone.

Instrument Parameters

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | Provides sufficient theoretical plates to resolve the 6-nitro and 5/7-nitro isomers. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses silanol activity and keeps ionizable impurities protonated. |

| Mobile Phase B | Acetonitrile (ACN) | Stronger elution strength than methanol; sharper peaks for nitro-aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |

| Wavelength | 265 nm (Primary), 210 nm (Secondary) | Nitro-aromatics have strong absorbance at 265 nm; 210 nm detects non-chromophoric impurities. |

| Column Temp | 30°C | Ensures retention time reproducibility. |

| Injection Vol | 10 µL | Standard load to avoid column saturation. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Elute salts) |

| 15.0 | 40 | 60 | Linear Gradient (Elute Analyte) |

| 20.0 | 10 | 90 | Wash (Elute dimers/tars) |

| 25.0 | 90 | 10 | Re-equilibration |

System Suitability Criteria (Self-Validating)

-

Resolution (Rs): > 2.0 between this compound and nearest isomer peak.

-

Tailing Factor (T): 0.9 < T < 1.2 (Nitro groups can tail on active silanols; strict control indicates column health).

-

RSD (n=6): < 1.0% for peak area.

Part 4: Method B - Trace Genotoxic Impurity Screening (LC-MS/MS)

Objective: Detect this compound residues in Pramipexole API at < 10 ppm levels. Principle: Multiple Reaction Monitoring (MRM) for high selectivity in a complex API matrix.

Instrument Parameters

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

-

Column: C18, 100 x 2.1 mm, 1.7 µm (Sub-2 micron for speed and sensitivity).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Proton source for ESI).

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Ionization: Electrospray Ionization (ESI) - Positive Mode. Note: While nitro groups often fly negative, the ketone allows protonation [M+H]+ in positive mode, which is often more stable for this specific bicyclic structure.

MRM Transitions

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Interpretation |

| 192.1 [M+H]+ | 146.1 | 15 | 100 | Loss of NO2 (Quantifier) |

| 192.1 [M+H]+ | 118.1 | 25 | 100 | Ring fragmentation (Qualifier) |

Part 5: Detailed Experimental Protocol

Sample Preparation (Standard)

-

Stock Solution: Weigh 10.0 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

-

Working Standard (Assay): Dilute Stock 1:10 with Mobile Phase (Initial Ratio). Final Conc: 100 µg/mL.

-

Working Standard (Trace): Serially dilute to 10 ng/mL for LOQ establishment.

Sample Preparation (API Matrix for Trace Analysis)

Challenge: The API (Pramipexole) is a salt and highly soluble in water. The impurity is hydrophobic.

-

Weigh 50 mg of Pramipexole API.

-

Dissolve in 2.0 mL of Water .

-

Liquid-Liquid Extraction (LLE): Add 2.0 mL of Ethyl Acetate . Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the upper organic layer (Ethyl Acetate) containing the this compound.

-

Evaporate to dryness under Nitrogen stream at 35°C.

-

Reconstitute residue in 1.0 mL of Mobile Phase B (ACN).

-

Why this works: This removes the massive ionization suppression caused by the API salt, injecting only the hydrophobic impurities into the MS.

-

Workflow Diagram

Figure 2: Operational workflow for sample processing.

Part 6: Troubleshooting & Validation (The "Self-Validating" System)

To ensure trustworthiness, check these failure modes:

| Issue | Root Cause | Corrective Action |

| Peak Tailing > 1.5 | Interaction between Nitro-group and free silanols on column. | Add 10mM Ammonium Acetate to aqueous mobile phase to mask silanols. |

| Split Peaks | Sample solvent too strong (100% ACN injection). | Dilute sample with initial mobile phase (90% Water) before injection. |

| Low Recovery (LLE) | Emulsion formation during extraction. | Add NaCl (salting out) to the aqueous phase to force organic separation. |

| Ghost Peaks | Carryover from previous high-conc injection. | Include a "Needle Wash" step with 50:50 Methanol:Water + 0.1% Formic Acid. |

References

-

ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1][2] Link

-

European Medicines Agency. (2008).[3] Guideline on the Limits of Genotoxic Impurities.[1] EMA/CHMP. Link

-

Reddy, A. V., et al. (2015). "Determination of genotoxic impurities in Pramipexole dihydrochloride by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Pramipexole impurity profiling). Link

-

Sigma-Aldrich. (n.d.). This compound Product Specification & Safety Data Sheet.Link

Sources

GC-MS methods for 6-Nitro-2-tetralone quantification

Application Note: High-Sensitivity GC-MS Quantification of 6-Nitro-2-tetralone

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of This compound (CAS: 24237-77-6) . As a critical intermediate in the synthesis of dopamine agonists (e.g., rotigotine) and a potential genotoxic impurity (GTI), its trace-level monitoring is essential for pharmaceutical quality control.

This guide addresses the specific challenges of analyzing nitrotetralones:

-

Thermal Instability: The nitro group (

) is susceptible to thermal degradation in hot injectors. -

Matrix Interference: High-boiling API matrices often obscure trace impurities.

We utilize a Programmed Temperature Vaporization (PTV) inlet strategy combined with Selected Ion Monitoring (SIM) to achieve low-ppb detection limits while maintaining structural integrity.

Chemical Context & Analytical Challenges

Analyte: this compound

-

Formula:

-

MW: 191.18 g/mol

-

Boiling Point: ~350°C (Predicted) – Semi-volatile